molecular formula C23H19N3O3S B2427068 N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenoxybenzamide CAS No. 864858-97-9

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenoxybenzamide

Cat. No.: B2427068
CAS No.: 864858-97-9
M. Wt: 417.48
InChI Key: SOXNBVGWBSNYND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenoxybenzamide is a sophisticated chemical reagent designed for research applications in medicinal chemistry and drug discovery. This compound features a 4,5,6,7-tetrahydrothieno[2,3-c]pyridine core, a privileged scaffold recognized for its diverse biological activities and prevalence in pharmaceutical research . The structure is further elaborated with key functional groups, including a 6-acetyl moiety, a 3-cyano substituent, and a 3-phenoxybenzamide group, which are known to influence the molecule's physicochemical properties and interactions with biological targets. Compounds based on the 4,5,6,7-tetrahydrothienopyridine scaffold have demonstrated significant potential in various research areas. Literature indicates that similar analogs are investigated for their anticancer properties, with mechanisms of action that may include the inhibition of key enzymes and modulation of specific receptors on cell membranes . Furthermore, this chemical class has been associated with other bioactive properties, such as antimicrobial and neuroprotective effects, making it a versatile lead structure for developing novel therapeutic agents . Researchers can utilize this high-purity compound as a key intermediate or a building block in synthetic chemistry programs to generate novel derivatives for biological evaluation, or as a pharmacological tool for probing disease pathways. This product is provided for non-human research purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3S/c1-15(27)26-11-10-19-20(13-24)23(30-21(19)14-26)25-22(28)16-6-5-9-18(12-16)29-17-7-3-2-4-8-17/h2-9,12H,10-11,14H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOXNBVGWBSNYND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique molecular structure, which includes a thieno[2,3-c]pyridine core substituted with various functional groups. The IUPAC name reflects its complex nature:

  • IUPAC Name : this compound
  • Molecular Formula : C23_{23}H26_{26}N4_{4}O4_{4}S2_{2}
  • Molecular Weight : 486.6 g/mol

Structural Representation

PropertyValue
Molecular FormulaC23_{23}H26_{26}N4_{4}O4_{4}S2_{2}
Molecular Weight486.6 g/mol
DensityN/A
Melting PointN/A
Boiling PointN/A

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. Key mechanisms include:

  • Histone Deacetylase Inhibition : The compound exhibits potential as a class II histone deacetylase (HDAC) inhibitor. HDACs play a crucial role in regulating gene expression and are implicated in various neurodegenerative diseases such as Alzheimer's disease (AD). Inhibition of HDACs can lead to increased acetylation of histones and non-histone proteins, influencing cellular processes like neuroprotection and neuronal survival .
  • Antioxidant Properties : Compounds similar to this one have demonstrated significant antioxidant activity. This property is vital in combating oxidative stress-related cellular damage, particularly in neurodegenerative conditions .
  • Neuroprotective Effects : Research indicates that derivatives of this compound can protect neuronal cells from oxidative damage and improve cognitive functions in animal models of AD .

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds and their implications for drug development:

  • Inhibition of HDACs : A study highlighted that compounds with similar structures exhibited potent inhibition of class II HDACs, leading to neuroprotective effects against Aβ aggregation and tau phosphorylation in AD models . This suggests a promising pathway for therapeutic development targeting cognitive decline.
  • Structure-Activity Relationships (SAR) : Investigations into SAR have revealed that modifications to the phenoxazine or thieno[2,3-c]pyridine moieties significantly affect biological activity. For instance, substituents capable of forming hydrogen bonds enhance interactions with target proteins involved in neurodegeneration .
  • Comparative Studies : Comparative analyses with established HDAC inhibitors demonstrated that certain derivatives of this compound exhibited superior activity in both in vitro and in vivo settings .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenoxybenzamide?

  • Answer : A multi-step synthesis approach is typically employed, involving substitution, reduction, and condensation reactions. For example, analogous compounds (e.g., substituted benzamides) are synthesized by substituting nitro groups with heterocyclic moieties under alkaline conditions, followed by iron-powder-mediated reduction in acidic environments to generate intermediates like aniline derivatives. Condensation with cyanoacetic acid using coupling agents (e.g., EDC or DCC) completes the process. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side products like over-alkylation or hydrolysis .

Q. How can the molecular structure of this compound be validated experimentally?

  • Answer : X-ray crystallography using programs like SHELXL (for small-molecule refinement) is the gold standard for structural validation. High-resolution crystallographic data can resolve bond lengths, angles, and stereochemistry. Complementary techniques include NMR (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}, and 2D COSY/HMBC) to confirm connectivity, and mass spectrometry (HRMS or ESI-MS) for molecular weight verification. For crystalline samples, powder XRD can assess phase purity .

Q. What analytical methods are suitable for purity assessment?

  • Answer : High-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) is standard. Pair this with thermogravimetric analysis (TGA) to detect residual solvents or decomposition products. Elemental analysis (C, H, N) should align with theoretical values within ±0.4% deviation. For trace impurities, LC-MS or GC-MS is recommended .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Answer : Focus on systematic modifications to the acetyl, cyano, or phenoxy groups. For example:

  • Replace the acetyl group with other acylating agents (e.g., propionyl, benzoyl) to study steric effects.
  • Substitute the cyano group with nitro or amine functionalities to evaluate electronic influences.
  • Use computational docking (e.g., AutoDock Vina) to predict binding affinities to target proteins. Validate predictions with in vitro assays (e.g., enzyme inhibition IC50_{50}) and correlate with physicochemical descriptors (logP, polar surface area) .

Q. How should contradictory data in biological activity assays be addressed?

  • Answer : Contradictions often arise from assay variability (e.g., cell-line specificity, incubation times). Mitigate this by:

  • Replicating experiments across independent labs with standardized protocols.
  • Using orthogonal assays (e.g., fluorescence-based vs. radiometric assays) to confirm activity.
  • Applying statistical tools like Bland-Altman plots to assess inter-method bias. For example, discrepancies in IC50_{50} values may reflect differences in protein expression levels or assay sensitivity .

Q. What computational strategies are effective for predicting metabolic stability?

  • Answer : Combine quantum mechanics/molecular mechanics (QM/MM) simulations to model CYP450-mediated oxidation. Use software like Schrödinger’s QikProp to calculate ADME parameters (e.g., half-life, bioavailability). Validate predictions with in vitro microsomal stability assays (human/rat liver microsomes) and correlate with trifluoromethyl group retention (if applicable) to assess metabolic resistance .

Q. How can crystallographic data resolve ambiguities in tautomeric forms?

  • Answer : High-resolution X-ray data (≤1.0 Å) can distinguish tautomers via electron density maps. For example, SHELXL’s refinement tools can model hydrogen atom positions to confirm keto-enol equilibria. Pair this with solid-state NMR (15N^{15}\text{N} or 13C^{13}\text{C} CP-MAS) to detect dynamic tautomerism in the crystal lattice .

Methodological Considerations Table

Research Objective Recommended Techniques Key Parameters
Structural ValidationX-ray crystallography (SHELXL), NMR, HRMSResolution ≤1.0 Å, Rint<5%R_{\text{int}} < 5\%
SAR StudiesDocking simulations, IC50_{50} assaysΔG binding ≤-8 kcal/mol, pIC50_{50} ≥6
Purity AnalysisHPLC-UV, elemental analysisPurity ≥98%, C/H/N ±0.4%
Metabolic Stability PredictionQM/MM, microsomal assayst1/2_{1/2} ≥30 min, CLint_{\text{int}} ≤15 mL/min/kg

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.